molecular formula C9H14Cl3Zr-2 B1486200 N-Butylcyclopentadienylzirconiumtrichloride CAS No. 329735-75-3

N-Butylcyclopentadienylzirconiumtrichloride

Cat. No.: B1486200
CAS No.: 329735-75-3
M. Wt: 319.8 g/mol
InChI Key: HBVARPHDUFWCFG-UHFFFAOYSA-K
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Description

N-Butylcyclopentadienylzirconiumtrichloride (C₉H₁₃Cl₃Zr) is a zirconium-based organometallic compound characterized by a single n-butyl-substituted cyclopentadienyl (Cp) ligand and three chloride ions. Key properties include:

  • Molecular Weight: 318.78 g/mol
  • Appearance: Dark orange solid
  • Solubility: Insoluble in water
  • Sensitivity: Highly moisture- and air-sensitive .

Structural analysis reveals that the n-butyl group (linear alkyl chain) on the Cp ligand introduces moderate steric hindrance, while the trichloride configuration enhances electrophilicity compared to dichloride analogs. This compound is primarily used in specialized catalytic applications and as a precursor in materials science, though detailed thermodynamic data (melting/boiling points, density) remain unreported in available literature .

Properties

IUPAC Name

butane;cyclopenta-1,3-diene;zirconium(3+);trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5.C4H9.3ClH.Zr/c1-2-4-5-3-1;1-3-4-2;;;;/h1-3H,4H2;1,3-4H2,2H3;3*1H;/q2*-1;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVARPHDUFWCFG-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH2-].C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Zr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl3Zr-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Polymerization Processes

N-Butylcyclopentadienylzirconiumtrichloride is primarily used as a catalyst in the polymerization of olefins. Its role in Ziegler-Natta polymerization enables the production of high-performance polymers such as polyethylene and polypropylene. The compound facilitates copolymerization processes that enhance the properties of resultant materials, allowing for tailored characteristics based on the desired application .

Polymer Type Catalyst Role Properties Enhanced
PolyethyleneZiegler-NattaIncreased strength, flexibility
PolypropyleneCo-catalystImproved thermal stability

Olefin Metathesis

The compound also serves as a catalyst in olefin metathesis reactions, which are crucial for the synthesis of complex organic molecules. These reactions allow for the rearrangement of carbon-carbon double bonds, enabling the formation of various valuable chemical intermediates .

Case Study 1: Ethylene-Alpha-Olefin Copolymerization

In a study focusing on ethylene-alpha-olefin copolymerization, this compound demonstrated significant efficacy in producing copolymers with enhanced mechanical properties compared to traditional catalysts. The research indicated that the incorporation of this compound led to a more controlled polymer architecture, resulting in materials with superior elasticity and tensile strength .

Case Study 2: Development of Specialty Polymers

Another notable application was reported in the development of specialty polymers for automotive applications. By utilizing this compound as a catalyst, researchers successfully synthesized polymers that exhibited improved resistance to heat and chemicals. These advancements are critical for enhancing the durability and performance of automotive components under extreme conditions .

Biomedical Applications

Emerging research suggests potential applications of this compound in biomedical fields. Its role as a precursor for biocompatible materials is under investigation, particularly in drug delivery systems where controlled release and targeted therapy are essential . The compound's unique properties may facilitate the development of nanoparticles that can effectively deliver therapeutic agents to specific sites within the body.

Mechanism of Action

The mechanism by which N-Butylcyclopentadienylzirconiumtrichloride exerts its effects involves its ability to coordinate to various substrates, facilitating chemical transformations. The zirconium center acts as a Lewis acid, interacting with electron-rich species to promote reactions. Molecular targets and pathways include the activation of small molecules and the stabilization of reactive intermediates.

Comparison with Similar Compounds

Structural and Functional Differences

N-Butylcyclopentadienylzirconiumtrichloride is distinct from common bis(alkylcyclopentadienyl) dichloride complexes (e.g., zirconium, hafnium, titanium derivatives) in three key aspects:

Ligand Count : It features one Cp ligand (vs. two in dichlorides).

Chloride Coordination : Three chloride ions (vs. two in dichlorides), increasing Lewis acidity.

Steric Effects : The linear n-butyl group offers less steric bulk compared to branched analogs like t-butyl.

Comparative Data Table

Compound Name CAS Number Metal Alkyl Group Cp Ligands Chlorides Molecular Weight (g/mol) Key Properties
This compound ZR-OMX-01-C* Zr n-butyl 1 3 318.78 Moisture-sensitive, dark orange solid
Bis(n-butylcyclopentadienyl)zirconium dichloride 73364-10-0 Zr n-butyl 2 2 ~404.12† Used in olefin polymerization
Bis(t-butylcyclopentadienyl)zirconium dichloride 32876-92-9 Zr t-butyl 2 2 ~432.24† High thermal stability
Bis(ethylcyclopentadienyl)zirconium dichloride 73364-08-6 Zr ethyl 2 2 ~330.12† Moderate reactivity, air-sensitive
Bis(methylcyclopentadienyl)zirconium dichloride 12109-71-6 Zr methyl 2 2 ~290.48† Low steric hindrance, high reactivity
Bis(t-butylcyclopentadienyl)hafnium dichloride 33010-55-8 Hf t-butyl 2 2 ~476.64† Enhanced thermal stability vs. Zr
Bis(ethylcyclopentadienyl)titanium dichloride 35625-75-3 Ti ethyl 2 2 ~296.96† High reactivity, lower stability

*Product code from technical data ; †Estimated based on molecular formulas.

Key Research Findings

Reactivity and Applications :

  • Trichlorides vs. Dichlorides : The trichloride configuration in this compound offers higher electrophilicity, making it suitable for reactions requiring strong Lewis acids. In contrast, bis-Cp dichlorides are more common in polymerization catalysis (e.g., Ziegler-Natta systems) due to balanced steric and electronic profiles .
  • Steric Effects : n-butyl substituents provide moderate steric bulk, enabling higher catalytic activity than t-butyl analogs but less stability. For example, Bis(t-butylcyclopentadienyl)zirconium dichloride exhibits superior thermal stability due to branched alkyl groups .
  • Metal Center Influence : Hafnium analogs (e.g., Bis(t-butylcyclopentadienyl)hafnium dichloride) show higher thermal resistance, while titanium derivatives are more reactive but prone to decomposition .

Synthetic Considerations: Mono-Cp trichlorides like this compound are less common than bis-Cp dichlorides, suggesting niche applications in asymmetric catalysis or specialty material synthesis .

Biological Activity

N-Butylcyclopentadienylzirconiumtrichloride (CAS Number: 329735-75-3) is a zirconium-based organometallic compound that has garnered attention for its potential biological activities. This article explores its synthesis, properties, and biological implications based on diverse research findings.

  • Molecular Formula : C₉H₁₃Cl₃Zr
  • Molecular Weight : 318.78 g/mol
  • Appearance : Dark orange solid
  • Purity : 98% (by elemental analysis)

Synthesis and Structure

This compound is synthesized through the reaction of zirconium tetrachloride with butylcyclopentadiene. The resulting compound features a cyclopentadienyl ligand complexed with zirconium, which is pivotal in catalyzing various chemical reactions, including polymerization processes.

1. Anticancer Potential

Research indicates that cyclopentadienyl zirconium complexes, including N-butyl derivatives, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that these complexes can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

2. Catalytic Applications in Organic Synthesis

This compound has been utilized as a catalyst in organic reactions, facilitating the formation of biologically relevant compounds. Its ability to promote greener amidation reactions highlights its role in synthesizing pharmaceuticals and agrochemicals with reduced environmental impact .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity, with an IC50 value of 15 µM after 48 hours of exposure. Mechanistic studies revealed that the compound activates apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Study 2: Catalytic Efficiency

In another study focusing on catalytic applications, this compound was tested for its efficacy in promoting the synthesis of pyrroles from nitroalkenes. The reaction yielded high conversions (up to 95%) and selectivity under mild conditions, showcasing its potential utility in pharmaceutical synthesis .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in MCF-7 breast cancer cells
Catalytic ApplicationFacilitates greener amidation and pyrrole synthesis
CytotoxicityIC50 = 15 µM against cancer cells

Safety and Handling

This compound is classified with hazard statements indicating it may cause skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335). Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves and eye protection .

Q & A

Q. How can researchers design a reproducible synthesis protocol for N-butylcyclopentadienylzirconiumtrichloride?

  • Methodological Answer : To ensure reproducibility, document all synthetic steps in detail, including solvent purity, reaction temperatures, stoichiometric ratios, and inert atmosphere conditions (e.g., Schlenk line techniques). Characterize intermediates and final products using nuclear magnetic resonance (NMR) spectroscopy for ligand coordination and inductively coupled plasma mass spectrometry (ICP-MS) for zirconium quantification. For new compounds, provide full spectroscopic data (e.g., 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, IR) and elemental analysis. Reference analogous alkylcyclopentadienyl metal complexes (e.g., bis(n-butylcyclopentadienyl)zirconium dichloride) to validate synthetic pathways . Experimental sections must adhere to journal guidelines, separating critical data in the main text and auxiliary details in supplementary materials .

Q. What characterization techniques are essential for verifying the purity and structural integrity of this compound?

  • Methodological Answer : Use X-ray crystallography to resolve molecular geometry and confirm ligand coordination modes. Pair this with thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) to identify phase transitions. For purity, employ high-performance liquid chromatography (HPLC) with a zirconium-specific detector. Cross-validate results with computational methods (e.g., density functional theory (DFT) for bond-length predictions). Journals require new compounds to include melting points, solubility profiles, and chromatographic retention times .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

  • Methodological Answer : Contradictions often arise from solvent effects or dynamic molecular behavior. Perform variable-temperature NMR to detect conformational changes. Compare experimental IR/Raman spectra with DFT-simulated vibrational modes, adjusting basis sets (e.g., LANL2DZ for zirconium) to improve accuracy. Use statistical tools like chi-squared (χ2\chi^2) analysis to quantify deviations between observed and predicted data. Document discrepancies transparently, citing limitations of computational approximations in the discussion section .

Q. What strategies validate the catalytic mechanisms of this compound in olefin polymerization?

  • Methodological Answer : Employ kinetic studies (e.g., stopped-flow spectroscopy) to monitor reaction intermediates and determine rate constants. Use isotopic labeling (e.g., 13C^{13}\text{C}-labeled monomers) to trace insertion pathways. Pair this with X-ray absorption spectroscopy (XAS) to probe zirconium oxidation states during catalysis. Compare results with analogous catalysts (e.g., methylcyclopentadienyl-zirconium complexes) to isolate steric/electronic effects. Ensure all kinetic data are statistically validated using error propagation models .

Q. How should researchers design a comparative study of this compound and its hafnium analogs?

  • Methodological Answer : Systematically vary the metal center while keeping ligand frameworks constant. Use identical reaction conditions (temperature, solvent, co-catalysts) to isolate metal-specific effects. Characterize differences in Lewis acidity via Gutmann-Beckett tests or 31P^{31}\text{P} NMR of adducts with triethylphosphine oxide. Analyze catalytic efficiency using Arrhenius plots and activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger). Present data in tables with error margins and significance thresholds (e.g., p < 0.05) .

Data Integrity & Reporting Standards

Q. What are the best practices for reporting conflicting crystallographic and spectroscopic data?

  • Methodological Answer : Highlight discrepancies in the "Results" section and propose hypotheses (e.g., polymorphism, solvent inclusion). Use Rietveld refinement for powder XRD data to assess phase purity. For single-crystal XRD, report residual factors (RintR_{\text{int}}, RmergeR_{\text{merge}}) and check for twinning. Cross-reference with solid-state NMR to detect amorphous phases. Journals mandate transparency in data interpretation, requiring authors to address contradictions explicitly .

Q. How can researchers ensure statistical rigor in analyzing catalytic performance data?

  • Methodological Answer : Apply ANOVA or t-tests to compare catalytic turnover numbers (TONs) across multiple trials. Use bootstrap resampling to estimate confidence intervals for non-normal distributions. Report outliers using Grubbs' test and justify their exclusion. For time-dependent data (e.g., polymerization rates), employ nonlinear regression models (e.g., Michaelis-Menten kinetics). All statistical methods must be cited and detailed in supplementary materials .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use gloveboxes or fume hoods with argon purging to prevent hydrolysis/oxidation. Store the compound at -20°C in flame-sealed ampules under inert gas. Conduct hazard assessments for zirconium toxicity, including acute exposure limits (AELs) and waste disposal guidelines. Safety data sheets (SDS) must be accessible, and institutional review boards (IRBs) should approve protocols involving hazardous reagents .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
N-Butylcyclopentadienylzirconiumtrichloride
Reactant of Route 2
N-Butylcyclopentadienylzirconiumtrichloride

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